molecular formula C13H7ClF2O2 B6364875 2-Chloro-5-(3,4-difluorophenyl)benzoic acid CAS No. 1179627-16-7

2-Chloro-5-(3,4-difluorophenyl)benzoic acid

Cat. No.: B6364875
CAS No.: 1179627-16-7
M. Wt: 268.64 g/mol
InChI Key: FNMFWMSMMQZFNJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-difluorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7ClF2O2 and a molecular weight of 268.64 g/mol. This compound is known for its applications in various fields, including medicinal chemistry and agriculture, where it is used as an intermediate in the synthesis of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-difluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-Chloro-5-(3,4-difluorophenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is utilized in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-difluorophenyl)benzoic acid involves its interaction with specific molecular targets. In the context of herbicides, it inhibits key enzymes involved in plant growth, leading to the suppression of weed growth. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5-difluorobenzoic acid: Another compound with similar structural features and applications.

    2-Chloro-5-(trifluoromethyl)benzoic acid: Known for its use as a carboxylic acid building block.

Uniqueness

2-Chloro-5-(3,4-difluorophenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and as an active ingredient in herbicides.

Properties

IUPAC Name

2-chloro-5-(3,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMFWMSMMQZFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681238
Record name 4-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179627-16-7
Record name 4-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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